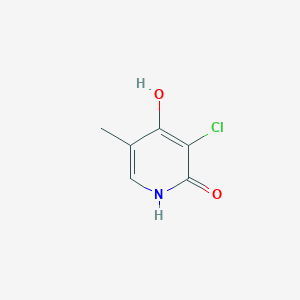

3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one is a heterocyclic organic compound with the molecular formula C6H6ClNO2 This compound is characterized by a pyridinone ring substituted with a chlorine atom at the third position, a hydroxyl group at the fourth position, and a methyl group at the fifth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one typically involves the chlorination of 4-hydroxy-5-methyl-1H-pyridin-2-one. One common method includes the reaction of 4-hydroxy-5-methyl-1H-pyridin-2-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

4-Hydroxy-5-methyl-1H-pyridin-2-one+SOCl2→this compound+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol can be used to replace the chlorine atom.

Oxidation: Potassium permanganate in an acidic medium is commonly used for oxidizing the hydroxyl group.

Reduction: Sodium borohydride in ethanol is a typical reducing agent for converting the compound to its alcohol derivative.

Major Products

Substitution: Substituted pyridinones with various functional groups replacing the chlorine atom.

Oxidation: 3-Chloro-5-methyl-2,4-pyridinedione.

Reduction: 3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-ol.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Applications

Building Block in Organic Chemistry

The compound serves as a crucial building block in organic synthesis. It can be utilized in the synthesis of various derivatives that exhibit different biological activities. Its reactivity allows it to undergo several chemical transformations, including oxidation and substitution reactions, making it valuable for creating new compounds with potential applications in pharmaceuticals and agrochemicals.

Reagents in Chemical Reactions

As a reagent, 3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one is employed in numerous chemical reactions. Its ability to participate in nucleophilic substitution reactions allows chemists to modify its structure and enhance its properties for specific applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its ability to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

There is ongoing investigation into the anticancer properties of this compound. Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific molecular pathways involved in cell growth and survival. The compound's structural features may facilitate interactions with proteins that are critical for cancer cell viability .

Medicinal Applications

Therapeutic Uses

The compound is being explored for its potential therapeutic applications in treating various diseases. Its biological activities suggest possible roles in managing infections and cancer. Additionally, the compound's derivatives may be designed to enhance efficacy and reduce side effects in clinical settings .

Industrial Applications

Pharmaceutical Manufacturing

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of drugs. Its derivatives are being developed as potential treatments for cardiovascular diseases and other health conditions due to their favorable pharmacological profiles .

Case Studies

Mecanismo De Acción

The mechanism by which 3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The chlorine and hydroxyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxy-5-methyl-1H-pyridin-2-one: Lacks the chlorine atom, making it less reactive in substitution reactions.

3-Chloro-4-hydroxy-1H-pyridin-2-one: Similar structure but without the methyl group, affecting its steric and electronic properties.

3-Chloro-5-methyl-1H-pyridin-2-one: Lacks the hydroxyl group, which alters its reactivity in oxidation and reduction reactions.

Uniqueness

3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct reactivity patterns and biological activity. Its combination of functional groups makes it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications.

Actividad Biológica

3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one, also known by its chemical name and CAS number (2204085-69-6), is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure features a pyridine ring with hydroxyl and methyl substituents, as well as a chlorine atom at the 3-position.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains by inhibiting cell wall synthesis.

- Anticancer Activity : It induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

- Neuroprotective Effects : Studies indicate its potential as a positive allosteric modulator for metabotropic glutamate receptors, which are involved in neuroprotection and synaptic plasticity.

The mechanisms underlying the biological activities of this compound include:

- Cell Wall Synthesis Inhibition : The compound interferes with bacterial cell wall biosynthesis, leading to cell lysis and death.

- Apoptosis Induction : It activates the intrinsic apoptotic pathway, promoting programmed cell death in malignant cells.

- Allosteric Modulation : As a positive allosteric modulator of mGlu1 receptors, it enhances glutamate signaling, which may have implications for treating neurodegenerative diseases.

Antimicrobial Efficacy

A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

In vitro studies on human colon carcinoma cells (HCT116) revealed that this compound inhibited cell growth with a GI50 value of 12 µM. The compound's ability to induce apoptosis was confirmed through caspase activation assays.

Neuroprotective Potential

Research focusing on the modulation of metabotropic glutamate receptors showed that this compound acts as a positive allosteric modulator. In vivo studies indicated enhanced cognitive function in animal models treated with the compound, suggesting its potential application in neurodegenerative disease therapies.

Propiedades

IUPAC Name |

3-chloro-4-hydroxy-5-methyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-3-2-8-6(10)4(7)5(3)9/h2H,1H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJJIYKRFYTMRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=C1O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.